molecular formula C18H16N4O2S B2492808 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034595-34-9

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2492808
CAS RN: 2034595-34-9
M. Wt: 352.41
InChI Key: QPHHYJGTIMTJKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the cyclization of thioamide with chloroacetoacetate, yielding products with yields above 60% (Tang Li-jua, 2015). Microwave-assisted synthesis methods have also been applied to similar molecules, facilitating the creation of compounds with significant biological properties (Shailee V. Tiwari et al., 2017).

Molecular Structure Analysis

The structure of related molecules has been elucidated using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. These analyses confirm the presence of thiadiazole scaffolds and benzamide groups, integral to the compound's activity and stability (Shailee V. Tiwari et al., 2017).

Chemical Reactions and Properties

Compounds within this chemical class participate in diverse reactions, including antifungal and anticancer activities. Their reactivity under specific conditions can lead to the creation of new derivatives with potential biological applications (B. Narayana et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility and stability, of these compounds are influenced by their structural motifs. For instance, microwave-assisted synthesis has been shown to produce compounds with desirable physical properties for further biological evaluation (Shailee V. Tiwari et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for modification, enable the derivation of numerous analogues from the base structure. These derivatives exhibit a range of activities, underscoring the versatility and utility of the core compound in synthetic and medicinal chemistry endeavors (B. Narayana et al., 2004).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-22-7-6-11-8-12(3-5-16(11)22)17(23)10-19-18(24)13-2-4-14-15(9-13)21-25-20-14/h2-9,17,23H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHHYJGTIMTJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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